5-bromo-2-methoxy-N-methylaniline
Overview
Description
5-Bromo-2-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10BrNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group on the nitrogen atom. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methoxy-N-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of 2-methoxyaniline to form 5-nitro-2-methoxyaniline, followed by bromination to introduce the bromine atom at the 5-position.
Direct Substitution: Another method involves the direct bromination of 2-methoxy-N-methylaniline using bromine or a brominating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by bromination and methylation. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated or hydroxylated derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-methoxy-N-methylaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
- 2-Bromo-4-methoxyaniline
- 2-Methoxy-5-methylaniline
- 4-Bromo-2-methylaniline
Comparison: 5-Bromo-2-methoxy-N-methylaniline is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with a methyl group on the nitrogen atom. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
5-bromo-2-methoxy-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILVSKRQLVNLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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